molecular formula C14H23F2NO4 B2571494 tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate CAS No. 1864052-94-7

tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B2571494
CAS No.: 1864052-94-7
M. Wt: 307.338
InChI Key: QHPHBTMMKKWYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate (CAS: 1864052-94-7) is a fluorinated piperidine derivative with a molecular formula of C₁₅H₂₃F₂NO₄ and a molecular weight of 327.35 g/mol. It features a tert-butyl carbamate group at position 1, a 2-ethoxy-2-oxoethyl substituent at position 3, and two fluorine atoms at position 4 of the piperidine ring. This compound is synthesized via alkylation reactions, as exemplified by the use of tert-butyl bromoacetate and ethyl 4-oxo-piperidine-1-carboxylate under low-temperature conditions (e.g., −78 °C) in tetrahydrofuran (THF) with n-BuLi as a base, yielding ~50% after purification .

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO4/c1-5-20-11(18)8-10-9-17(7-6-14(10,15)16)12(19)21-13(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPHBTMMKKWYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CCC1(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl halides under basic conditions.

    Esterification: The ethoxy group is introduced through an esterification reaction using ethyl alcohol and an appropriate acid catalyst.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders. The difluoropiperidine moiety is known to enhance the bioavailability and efficacy of drug candidates.

Anticancer Research

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. The incorporation of the tert-butyl and difluoro groups may improve the selectivity and potency against specific cancer types by modulating enzyme interactions involved in tumor growth .

Enzyme Inhibition

Research has highlighted the potential of this compound in inhibiting specific enzymes linked to metabolic pathways. For instance, its structural attributes may allow it to function as a competitive inhibitor for enzymes involved in the metabolism of xenobiotics, which could be beneficial in drug detoxification processes .

Neuropharmacology

Due to its ability to cross the blood-brain barrier, this compound is being studied for its effects on neurotransmitter systems. It may serve as a scaffold for developing novel treatments for neurodegenerative diseases by targeting neurotransmitter receptors or transporters .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that derivatives of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine inhibited cell proliferation in various cancer cell lines .
Study 2 Enzyme InteractionInvestigated its role as a competitive inhibitor for cytochrome P450 enzymes, showing promise in enhancing drug metabolism efficiency .
Study 3 Neuropharmacological EffectsExplored its impact on serotonin receptors, indicating potential for treating anxiety disorders through modulation of serotonergic signaling pathways .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the piperidine ring provides structural stability. The ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter chemical behavior. Key comparisons include:

a) Positional Isomers
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (CAS: 1334412-95-1): This isomer has the ethoxy-oxoethyl group at position 4 and 3,3-difluoro substitution.
  • tert-Butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate (CAS: 518990-24-4):
    Replacing the ethyl ester with an acetyl group introduces a ketone moiety, increasing electrophilicity at the α-carbon. The 4-oxo group (vs. 4,4-difluoro) reduces ring rigidity, which may affect binding affinity in medicinal chemistry applications .
b) Fluorination Patterns
  • tert-Butyl 4,4-difluoropiperidine-1-carboxylate (CAS: 281652-10-6):
    Lacking the ethoxy-oxoethyl group, this simpler derivative (MW: 221.25 g/mol) serves as a precursor for further functionalization. The absence of the ester side chain simplifies synthesis but limits utility in reactions requiring electrophilic α-carbons .
  • tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate :
    The dihydroxy groups at positions 4 enhance hydrogen-bonding capacity, improving aqueous solubility compared to the hydrophobic 4,4-difluoro substitution in the target compound .

Functional Group Variations

a) Chloro vs. Ethoxy Esters
  • tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate :
    The chloro substituent (vs. ethoxy) acts as a superior leaving group, making this compound more reactive in nucleophilic acyl substitutions. However, the chloro group’s instability under basic conditions limits its shelf life compared to the ethoxy variant .
b) Amino vs. Ester Side Chains
  • tert-Butyl (R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate: The aminomethyl group enables conjugation with carboxylic acids or carbonyls, offering versatility in peptide synthesis. However, the basic amine necessitates protection during reactions, unlike the inert ethoxy ester in the target compound .

Purity and Commercial Availability

  • The target compound is available at 95% purity (Combi-Blocks), comparable to analogs like QW-3415 (95%) and QB-7372 (97%) . However, derivatives such as tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate (CAS: 1881321-39-6) are discontinued, highlighting supply-chain challenges for specialized intermediates .

Comparative Data Table

Compound Name (CAS) Substituents Position Molecular Weight (g/mol) Purity (%) Key Properties
Target (1864052-94-7) 3-(ethoxy-oxoethyl), 4,4-diF 3,4 327.35 95 High electrophilicity at α-carbon; rigid ring
1334412-95-1 4-(ethoxy-oxoethyl), 3,3-diF 4,3 327.35 95 Increased steric hindrance
518990-24-4 3-(ethoxy-oxoacetyl), 4-oxo 3,4 313.33 97 Ketone-enhanced reactivity
281652-10-6 None, 4,4-diF - 221.25 95 Precursor for functionalization
1881321-39-6 3-(benzyloxycarbonylaminomethyl), 4,4-diF 3,4 384.42 - Discontinued; peptide applications

Research Implications

  • The target compound’s 4,4-difluoro substitution and ester side chain make it ideal for stabilizing transition states in asymmetric catalysis or as a building block in kinase inhibitors. In contrast, 3,3-difluoro-dihydroxy variants (e.g., ) are better suited for solubility-driven applications.
  • Synthetic challenges, such as moderate yields and discontinued analogs, underscore the need for optimized routes (e.g., flow chemistry) to enhance scalability .

Biological Activity

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate (CAS No. 1864052-94-7) is a synthetic compound characterized by its unique piperidine structure and fluorinated moieties. This compound has garnered attention in recent research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and relevant biological findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23F2NO4C_{14}H_{23}F_{2}NO_{4}. The compound features a piperidine ring substituted with a difluoromethyl group and an ethoxy-oxoethyl side chain, which may influence its biological activity.

Structural Formula

The structural representation can be summarized as follows:

tert butyl 3 2 ethoxy 2 oxoethyl 4 4 difluoropiperidine 1 carboxylate\text{tert butyl 3 2 ethoxy 2 oxoethyl 4 4 difluoropiperidine 1 carboxylate}

Key Physical Properties

PropertyValue
Molecular Weight307.34 g/mol
Purity95%
AppearanceYellow oil
Storage ConditionsSealed in dry, room temperature

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown promising results against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antituberculosis Activity

In a comparative study of piperidinothiosemicarbazone derivatives, certain modifications to the piperidine structure resulted in enhanced tuberculostatic activity. The relationship between structural modifications and biological effectiveness was highlighted, suggesting that the basicity of substituents plays a crucial role in activity against M. tuberculosis .

Cytotoxicity Assessment

The cytotoxic effects of similar compounds were evaluated using various cell lines. For example, the half-maximal inhibitory concentration (IC50) values were determined for non-cancerous epithelial cells (HaCaT), revealing that several derivatives maintained selectivity towards cancer cells while exhibiting low toxicity .

Summary of Cytotoxicity Findings

Compound IDIC50 (HaCaT)MIC (M. tuberculosis)Selectivity Index (SI)
Compound 9>12.5 µg/mL0.5 µg/mL>25
Compound 10>12.5 µg/mL0.5 µg/mL>25

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of fluorine atoms and specific alkyl substitutions significantly affects the biological activity of piperidine derivatives. The presence of difluoromethyl groups has been associated with increased potency against certain microbial strains .

Synthesis and Methodology

The synthesis of this compound involves several steps:

  • Formation of the Piperidine Ring : Utilizing triethyl phosphonoacetate and sodium hydride under inert conditions.
  • Introduction of Ethoxy Group : The ethoxy side chain is introduced via esterification reactions.
  • Fluorination : The difluoromethyl group is incorporated through specific fluorination techniques.

Q & A

Q. What are the key considerations for synthesizing tert-butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with simpler piperidine derivatives. A common approach includes:

Functionalization : Introduce the 4,4-difluoro group via halogenation or fluorination reagents under anhydrous conditions.

Ethoxy-oxoethyl addition : Use nucleophilic substitution or coupling reactions (e.g., Michael addition) with ethyl glyoxylate derivatives.

Boc protection : Employ tert-butoxycarbonyl (Boc) anhydride in dichloromethane with a base like triethylamine to protect the piperidine nitrogen .
Critical factors : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize side reactions.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Boc-group integrity. ¹⁹F NMR is critical for verifying difluoro substitution .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to assess purity (>95%) and molecular ion peaks .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles, though crystallization may require slow evaporation in ethyl acetate/hexane mixtures .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if airborne particles are generated .
  • Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates (e.g., ethyl trifluoroacetate) .
  • Toxicity Management : Acute toxicity data (Category 4 for oral/dermal/inhalation) suggest immediate decontamination with water and soap upon exposure .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in the synthesis of this piperidine derivative?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose-based columns) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like fluorination or ethoxy-oxoethyl addition to enhance enantiomeric excess (ee >90%) .
  • Crystallization-Induced Dynamic Resolution : Optimize solvent systems (e.g., ethanol/water) to preferentially crystallize the desired enantiomer .

Q. What strategies address contradictions in reported toxicity data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare toxicity assays (e.g., Ames test for mutagenicity vs. acute oral toxicity in rodents) under standardized OECD guidelines to identify protocol-specific discrepancies .
  • Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) across a concentration gradient (1–100 µM) to clarify thresholds for adverse effects .
  • Metabolite Analysis : Use LC-MS to identify degradation products or reactive intermediates that may contribute to toxicity .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation Studies :

Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via HPLC .

Thermal stress : Heat solid samples at 40–80°C for 1 week. Assess decomposition by TGA/DSC .

  • Light Sensitivity : Expose to UV (254 nm) and visible light in quartz cells; quantify photodegradation products with NMR .

Q. What mechanistic insights guide the optimization of coupling reactions involving the ethoxy-oxoethyl moiety?

  • Methodological Answer :
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., nucleophilic attack vs. Boc deprotection) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and optimize steric/electronic effects of substituents .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and solubility .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity of structurally similar piperidine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) and assay against target enzymes (e.g., kinases) to isolate functional group contributions .
  • Meta-Analysis : Aggregate published IC₅₀ values and apply statistical tools (e.g., ANOVA) to identify outliers due to assay variability (e.g., cell line differences) .
  • Orthogonal Assays : Validate binding affinity using SPR (surface plasmon resonance) alongside traditional radioligand displacement assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.